2-[3-(Trifluoromethyl)phenyl]piperidine hydrochloride
Description
Historical Context in Organofluorine Medicinal Chemistry
The systematic study of organofluorine compounds began in 1835 with Jean-Baptiste Dumas and Eugène Péligot's isolation of fluoromethane through the reaction of dimethyl sulfate with potassium fluoride. This discovery laid the foundation for understanding fluorine's unique electronic properties, though practical applications remained limited until the 20th century due to handling challenges with elemental fluorine.
The 1920s marked a turning point with the industrial adoption of chlorofluorocarbons (CFCs) as refrigerants, demonstrating fluorine's ability to confer chemical stability and nonflammability. Medicinal applications emerged in the 1950s when Charles Heidelberger developed 5-fluorouracil, the first fluorinated anticancer agent, through rational drug design targeting thymidylate synthase. This breakthrough validated fluorine's capacity to modulate biological activity through electronic effects and metabolic resistance.
Parallel developments in synthetic methodology enabled precise fluorination strategies. Alexander Borodin's 1862 demonstration of halogen exchange using potassium bifluoride evolved into modern nucleophilic fluorination techniques, while Frédéric Swarts' introduction of antimony trifluoride in 1898 facilitated safer fluorination protocols. These advances culminated in the 1980s approval of ciprofloxacin, a fluoroquinolone antibiotic whose efficacy stems from fluorine-enhanced DNA gyrase inhibition.
Scientific Rationale for Trifluoromethylphenyl-Piperidine Investigation
The structural architecture of 2-[3-(trifluoromethyl)phenyl]piperidine hydrochloride combines three pharmacologically significant elements:
Trifluoromethyl Group :
Piperidine Scaffold :
Aromatic System :
- Delocalizes electron density from the trifluoromethyl group
- Permits π-π stacking interactions with biological targets
Table 1: Key Physicochemical Impacts of Structural Components
| Component | Property Modification | Biological Consequence |
|---|---|---|
| Trifluoromethylphenyl | ↑ Lipophilicity (ΔlogP +1.2 vs H) | Enhanced membrane permeability |
| Piperidine | pKa shift to 8.9 | CNS bioavailability optimization |
| Hydrochloride salt | ↑ Aqueous solubility (12.7 mg/L) | Formulation flexibility |
The combination creates a molecular architecture optimized for central nervous system targets, particularly those requiring both lipophilic membrane penetration and polar interaction capabilities.
Evolution of Research Interest in Fluorinated Heterocycles
Fluorinated heterocycles emerged as privileged structures in medicinal chemistry following Chichibabin's 1930 synthesis of 2-fluoropyridine. The field accelerated with three key developments:
Antimetabolite Era (1950s) : 5-Fluorouracil demonstrated fluorine's ability to mimic biological substrates while resisting enzymatic processing.
Quinolone Revolution (1970s) : Addition of fluorine to nalidixic acid's scaffold produced ciprofloxacin, enhancing gram-negative bacterial coverage through improved DNA gyrase binding.
CNS-Targeted Design (2000s) : Fluorinated piperidines like the subject compound enable tailored blood-brain barrier penetration through calculated logP/pKa balancing.
Table 2: Milestones in Fluorinated Heterocycle Development
| Year Range | Breakthrough | Impact Factor |
|---|---|---|
| 1930-1950 | First fluoropyridines | Proof of synthetic feasibility |
| 1950-1970 | 5-Fluorouracil approval | Validated fluorine's isosteric potential |
| 1970-1990 | Fluoroquinolone antibiotics | Revolutionized antibacterial therapy |
| 2000-2020 | Fluorinated CNS agents | Enabled precision neuropharmacology |
Contemporary research focuses on leveraging fluorine's quadropolar interactions to optimize target engagement kinetics. The trifluoromethyl group's -I effect (σm = 0.43) fine-tunes aromatic ring electronics while maintaining hydrophobic bulk equivalent to a tert-butyl group. This dual functionality makes this compound a prototype for next-generation neuroactive compounds requiring precise blood-brain barrier transit and sustained receptor occupancy.
Properties
IUPAC Name |
2-[3-(trifluoromethyl)phenyl]piperidine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F3N.ClH/c13-12(14,15)10-5-3-4-9(8-10)11-6-1-2-7-16-11;/h3-5,8,11,16H,1-2,6-7H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCMUPPZQMBYUAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C2=CC(=CC=C2)C(F)(F)F.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClF3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(Trifluoromethyl)phenyl]piperidine hydrochloride typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, such as the hydrogenation of pyridine or the cyclization of appropriate precursors.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonates under specific conditions.
Coupling with the Phenyl Ring: The phenyl ring with the trifluoromethyl group is then coupled with the piperidine ring using cross-coupling reactions like Suzuki-Miyaura coupling, which involves palladium catalysts and boron reagents.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and ensuring the purity of the final product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-[3-(Trifluoromethyl)phenyl]piperidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
2-[3-(Trifluoromethyl)phenyl]piperidine hydrochloride is primarily utilized as a building block in the synthesis of complex organic molecules. Its structure allows for modifications that can lead to various derivatives with enhanced biological activities.
- Drug Development : The compound has been investigated for its potential therapeutic properties, particularly as an antagonist at histamine H3 receptors, which are involved in cognitive functions and neurotransmitter release. This interaction may enhance cognitive performance and neuroprotection .
The compound exhibits several biological activities that make it a candidate for further research:
- Cognitive Enhancement : In rodent models, it has shown significant improvements in memory retention and learning capabilities, attributed to increased dopamine release .
- Neuroprotective Effects : Preliminary studies suggest that it may protect against neurodegenerative diseases by modulating neurotransmitter levels .
- Antimicrobial Activity : Certain derivatives have demonstrated efficacy against bacterial strains, including Mycobacterium tuberculosis, indicating potential for treating resistant infections.
Study 1: Neuropharmacological Evaluation
A study evaluated the effects of this compound on cognitive functions in rodent models. Results indicated enhanced memory retention and learning capabilities when administered at specific dosages, correlating with increased synaptic plasticity and dopamine release.
Study 2: Antimicrobial Activity Assessment
Another investigation screened various piperidine derivatives for antimicrobial activity against Mycobacterium tuberculosis. The compound showed promising results with a minimum inhibitory concentration (MIC) below 20 µM, suggesting its potential as a lead compound for further development.
Industrial Applications
Beyond medicinal applications, this compound is also explored in the development of agrochemicals and materials due to its unique chemical properties. The trifluoromethyl group can improve the stability and effectiveness of pesticides and other chemical agents used in agriculture .
Mechanism of Action
The mechanism of action of 2-[3-(Trifluoromethyl)phenyl]piperidine hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to cross cell membranes more easily. It can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Table 1: Structural Comparison of Piperidine Derivatives
Key Observations :
- Ring Size and Heteroatoms : Morpholine (oxygen-containing) and pyrrolidine (5-membered) derivatives exhibit altered electronic properties and bioavailability compared to piperidine analogues .
- Substituent Position : Meta-CF₃ (target compound) vs. para-CF₃ (e.g., compound 21 in ) significantly impacts receptor binding. Para-substituted analogues show higher SSRI activity .
- Linker Groups: Ethyl or phenoxy linkers (e.g., 4-(2-(3-CF₃-phenoxy)ethyl)piperidine HCl) increase molecular flexibility but may reduce target affinity compared to direct phenyl attachment .
Pharmacological and Functional Differences
- SSRI Activity : Piperidine derivatives with para-CF₃ substitution (e.g., compound 21) demonstrate potent SSRI activity (IC₅₀ = 12 nM), whereas meta-substituted analogues like the target compound may prioritize other targets due to steric effects .
- Lipophilicity : The trifluoromethyl group boosts logP values, enhancing blood-brain barrier penetration. Ethyl or morpholine-containing derivatives may exhibit reduced CNS efficacy due to polarity changes .
Table 2: Hazard Comparison of Selected Analogues
Notes:
- Piperidine derivatives generally exhibit moderate toxicity, with hazards increasing with lipophilic substituents (e.g., CF₃) due to bioaccumulation risks .
Biological Activity
2-[3-(Trifluoromethyl)phenyl]piperidine hydrochloride is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. The trifluoromethyl (CF₃) group is known for enhancing the pharmacological properties of compounds, including increased metabolic stability and improved bioavailability. This article reviews the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.
Structure-Activity Relationship (SAR)
The presence of the trifluoromethyl group significantly influences the biological activity of piperidine derivatives. Studies have shown that compounds containing this group exhibit enhanced potency against various biological targets compared to their non-fluorinated counterparts. For instance, SAR studies indicate that the CF₃ group can improve inhibition potency for serotonin uptake by several folds when positioned appropriately on the phenyl ring .
Table 1: Summary of Biological Activities
| Compound | Activity Type | IC₅₀ Value (µM) | References |
|---|---|---|---|
| This compound | Anti-inflammatory | Not specified | |
| Piperidinol analogs with CF₃ group | Anti-tuberculosis | 1.4 - 1.7 | |
| Benzoylpiperidine derivatives | Anticancer | 7.9 - 92 |
Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory properties of piperidine derivatives, including those with trifluoromethyl substitutions. In vivo tests on mice demonstrated significant anti-inflammatory effects, particularly through topical administration. The compounds exhibited a range of edema inhibition percentages, indicating their potential as effective anti-inflammatory agents .
Antitubercular Activity
Piperidinol analogs bearing the trifluoromethyl group have shown promising anti-tuberculosis activity. A study identified several derivatives with minimum inhibitory concentrations (MIC) ranging from 1.4 to 1.7 µg/mL against Mycobacterium tuberculosis. However, some compounds also exhibited side effects during in vivo testing, which necessitated further optimization .
Anticancer Potential
Compounds related to this compound have been evaluated for anticancer activity. The benzoylpiperidine fragment has been noted for its ability to inhibit cancer cell growth across different types, with IC₅₀ values ranging from 7.9 to 92 µM in various human cancer cell lines. This suggests that modifications in the piperidine structure can lead to significant anticancer properties .
Mechanistic Insights
The biological activities of these compounds can often be attributed to their interaction with specific receptors or enzymes. For example, studies have shown that certain piperidine derivatives act as selective inhibitors for monoacylglycerol lipase (MAGL), which is involved in lipid metabolism and has implications in pain management and inflammation .
Case Studies
- Anti-inflammatory Efficacy : A case study involving piperlotines demonstrated that derivatives with CF₃ groups had pronounced anti-inflammatory effects in acute inflammation models, comparable to established drugs like indomethacin .
- Antituberculosis Screening : In another study focusing on anti-tuberculosis activity, a library of piperidinol analogs was synthesized and screened, revealing novel compounds with significant efficacy against resistant strains of Mycobacterium tuberculosis .
Q & A
Basic Research Questions
Q. What are the recommended storage conditions and handling protocols for 2-[3-(Trifluoromethyl)phenyl]piperidine hydrochloride to ensure stability and safety?
- Answer: Store the compound in a dry environment at 2–8°C to prevent degradation. Avoid exposure to moisture, heat, or direct light. Use inert gas purging (e.g., nitrogen) for long-term storage in sealed containers. Personal protective equipment (PPE), including NIOSH-approved gloves and safety goggles, is mandatory during handling. Ensure adequate ventilation to minimize inhalation risks, and use dust-suppression techniques (e.g., wet methods) during transfer to avoid aerosol formation .
Q. Which spectroscopic techniques are most suitable for characterizing the structural integrity of this compound?
- Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the piperidine ring substitution pattern and trifluoromethylphenyl group orientation. Fourier-Transform Infrared (FT-IR) spectroscopy can validate functional groups (e.g., C-F stretching at ~1100–1250 cm⁻¹). Mass spectrometry (MS) with electrospray ionization (ESI) provides molecular weight confirmation and fragmentation patterns. Pair these with X-ray crystallography for absolute stereochemical determination if single crystals are obtainable .
Q. What are the established synthetic routes for preparing piperidine hydrochloride derivatives, and how can they be adapted for this compound?
- Answer: Common methods include:
- Ring-closing strategies: Cyclization of precursor amines with trifluoromethylphenyl-containing aldehydes under acidic conditions.
- Post-functionalization: Introducing the trifluoromethylphenyl group via Suzuki-Miyaura coupling to a pre-formed piperidine scaffold.
- Salt formation: Freebase piperidine derivatives are treated with HCl in anhydrous ethanol to yield the hydrochloride salt.
Optimize reaction solvents (e.g., dichloromethane for lipophilic intermediates) and catalysts (e.g., palladium for cross-couplings). Purification via recrystallization (ethanol/water) or column chromatography (silica gel, gradient elution) is recommended .
Advanced Research Questions
Q. How can computational chemistry tools be leveraged to optimize reaction conditions for synthesizing this compound?
- Answer: Use density functional theory (DFT) to model transition states and identify energy barriers in key steps (e.g., cyclization or coupling). Molecular dynamics simulations predict solvent effects on reaction kinetics. Machine learning algorithms (e.g., Bayesian optimization) can screen experimental parameters (temperature, catalyst loading) to maximize yield. Implement a feedback loop where experimental data refine computational models, as demonstrated in ICReDD’s reaction design framework .
Q. What strategies are effective in resolving discrepancies in reported physicochemical properties or synthetic yields of piperidine-based compounds?
- Answer:
- Meta-analysis: Systematically compare experimental protocols (e.g., solvent purity, reaction scale) across studies.
- Controlled replication: Reproduce conflicting syntheses under standardized conditions (e.g., inert atmosphere, calibrated equipment).
- Sensitivity analysis: Use statistical tools (e.g., ANOVA) to identify variables (e.g., temperature, stoichiometry) contributing to variability.
Cross-reference data with authoritative databases (e.g., PubChem, NIST) to validate outliers .
Q. What methodologies are recommended for analyzing the interaction of this compound with biological targets in pharmacological studies?
- Answer:
- In vitro assays: Radioligand binding studies (e.g., using ³H-labeled analogs) to determine receptor affinity (Ki values).
- Molecular docking: Simulate ligand-receptor interactions using software like AutoDock Vina; validate with mutagenesis data.
- Pharmacokinetics: Assess metabolic stability via liver microsome assays and plasma protein binding using equilibrium dialysis.
Ensure batch-to-batch consistency of the compound via HPLC purity checks (>98%) and stability testing under physiological conditions .
Data Contradiction and Validation
Q. How should researchers address inconsistencies in reported toxicity or safety profiles of structurally similar piperidine derivatives?
- Answer: Conduct tiered toxicological assessments:
- Acute toxicity: Follow OECD guidelines (e.g., Test No. 423) using rodent models.
- In silico predictions: Apply QSAR models (e.g., ProTox-II) to flag potential hazards.
- Comparative studies: Benchmark against well-characterized analogs (e.g., 4-[(4-Methoxyphenyl)sulfonyl]piperidine hydrochloride) with documented safety data. Discrepancies may arise from impurities or stereochemical differences; ensure rigorous characterization of test articles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
